molecular formula C4H2N4O2 B1349235 3-Nitro-1H-pyrazole-4-carbonitrile CAS No. 39205-87-3

3-Nitro-1H-pyrazole-4-carbonitrile

Cat. No. B1349235
CAS RN: 39205-87-3
M. Wt: 138.08 g/mol
InChI Key: BHWGVDFLAUBWLA-UHFFFAOYSA-N
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Description

“3-Nitro-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number: 39205-87-3 . It has a molecular weight of 138.09 . The IUPAC name for this compound is 3-nitro-1H-pyrazole-4-carbonitrile .


Synthesis Analysis

The synthesis of “3-Nitro-1H-pyrazole-4-carbonitrile” and its derivatives has been a subject of several studies . For instance, one study reported a one-step reaction from commercially available reagents . Another study reported a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .


Molecular Structure Analysis

The molecular structure of “3-Nitro-1H-pyrazole-4-carbonitrile” can be represented by the InChI code: 1S/C4H2N4O2/c5-1-3-2-6-7-4(3)8(9)10/h2H, (H,6,7) .


Chemical Reactions Analysis

The chemical reactions involving “3-Nitro-1H-pyrazole-4-carbonitrile” have been explored in several studies . For example, one study reported a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

“3-Nitro-1H-pyrazole-4-carbonitrile” has a density of 1.6±0.1 g/cm3, a boiling point of 468.3±30.0 °C at 760 mmHg, and a flash point of 237.0±24.6 °C . It has 6 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Novel Polynitro Azoxypyrazole-based Energetic Materials

Researchers have synthesized novel energetic compounds from 5-amino-pyrazole-4-carbonitrile, showcasing high thermal stability, moderate to high detonation performance, and decent mechanical sensitivity. These compounds are significant for their potential applications in energetic materials, demonstrating properties that could be advantageous in various fields, including defense and material science. The study enriches the domain of energetic compounds by introducing novel strategies for constructing these materials (Yang et al., 2021).

Experimental and Computational Analysis of Molecular Structure

Another study focuses on a green synthesis approach for producing (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile. The structural confirmation was achieved through various spectroscopic techniques, and computational methods were employed to analyze the molecular geometry, vibrational frequencies, and electronic properties. This research provides a foundation for understanding the molecular structure and properties of compounds derived from 3-nitro-1H-pyrazole-4-carbonitrile, which could have implications in the development of materials with specific electronic and structural characteristics (Al‐Azmi & Shalaby, 2018).

Synthesis and Biological Activity Study

A study on the synthesis of pyrazolo[5, 1-c][1, 2, 4]triazines from 5-aminopyrazole highlights the compound's role as a key intermediate in producing derivatives with antibacterial, antifungal activities, and cytotoxicity against breast cancer cells. The synthesis process involves diazotization and coupling reactions, leading to derivatives with significant biological activities. This research underscores the potential pharmaceutical applications of compounds synthesized from 3-nitro-1H-pyrazole-4-carbonitrile, particularly in developing new treatments for bacterial, fungal infections, and cancer (Al-Adiwish et al., 2017).

Nanotechnological Formulations for Anticancer Application

Innovative water-soluble formulations of a pyrazole derivative, which showed in vitro antiproliferative effects on different cancer cell lines, were prepared using biodegradable dendrimers and liposomes. This study represents a significant advancement in the solubilization and delivery of anticancer agents, showcasing the potential of nanotechnological approaches in enhancing the bioavailability and therapeutic efficacy of pyrazole-based compounds (Alfei et al., 2022).

Safety And Hazards

“3-Nitro-1H-pyrazole-4-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, and precautionary statement P261 .

properties

IUPAC Name

5-nitro-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O2/c5-1-3-2-6-7-4(3)8(9)10/h2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWGVDFLAUBWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361600
Record name 3-Nitro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1H-pyrazole-4-carbonitrile

CAS RN

39205-87-3
Record name 3-Nitro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-1H-pyrazole-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Zaitsev, TI Cherkasova, IL Dalinger… - Russian Chemical …, 2007 - Springer
… The use of glycolic acid phenylamide instead of thioglycolic acid N phenylamide under analogous conditions resulted in 5 anilino 1 methyl 3 nitro 1H pyrazole 4 carbonitrile. An explana …
Number of citations: 11 link.springer.com
LDF Borges - 2019 - repositorio.ufu.br
Em organismos multicelulares complexos, a diferenciação celular é um prérequisito, uma vez que, embora a maioria das células contenha, essencialmente, o mesmo genoma, os tipos …
Number of citations: 0 repositorio.ufu.br

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